

Baricitinib Efficacy in Alopecia Areata: SALT Score Achievement

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Compound Focus: Baricitinib

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Study / Trial Name	Study Type & Population	Dosage	Study Duration	Key Efficacy Results (SALT Score \leq 20)
BRAVE-AA1 & AA2 (Phase 3) [1]	RCT; Adults with severe AA	4 mg	52 weeks	36.8% - 40.9% of patients
BRAVE-AA-PEDS (Phase 3) [2] [3]	RCT; Adolescents (12-<18) with severe AA	4 mg	52 weeks	54.1% of patients (71% in those with baseline SALT 50-94)
Italian RWE Study [4]	Retrospective; 253 Italian adults with severe AA	4 mg	48 weeks	63.2% of patients
Korean RWE Study [5]	Retrospective; 117 Korean adults with AA	4 mg	36 weeks	55.4% (baseline SALT >50); 48.9% (baseline SALT >95)
Japanese RWE Study [6]	Retrospective; 17 Japanese adults with severe AA	4 mg	60 weeks	58.9% at week 48; 64.7% at week 60
Chinese RWE Study [7]	Retrospective; 47 Chinese patients (adults &	2 mg or 4 mg	\geq 24 weeks	53% at week 24; 78.7% by end of treatment (up

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	adolescents)			to 104 weeks)

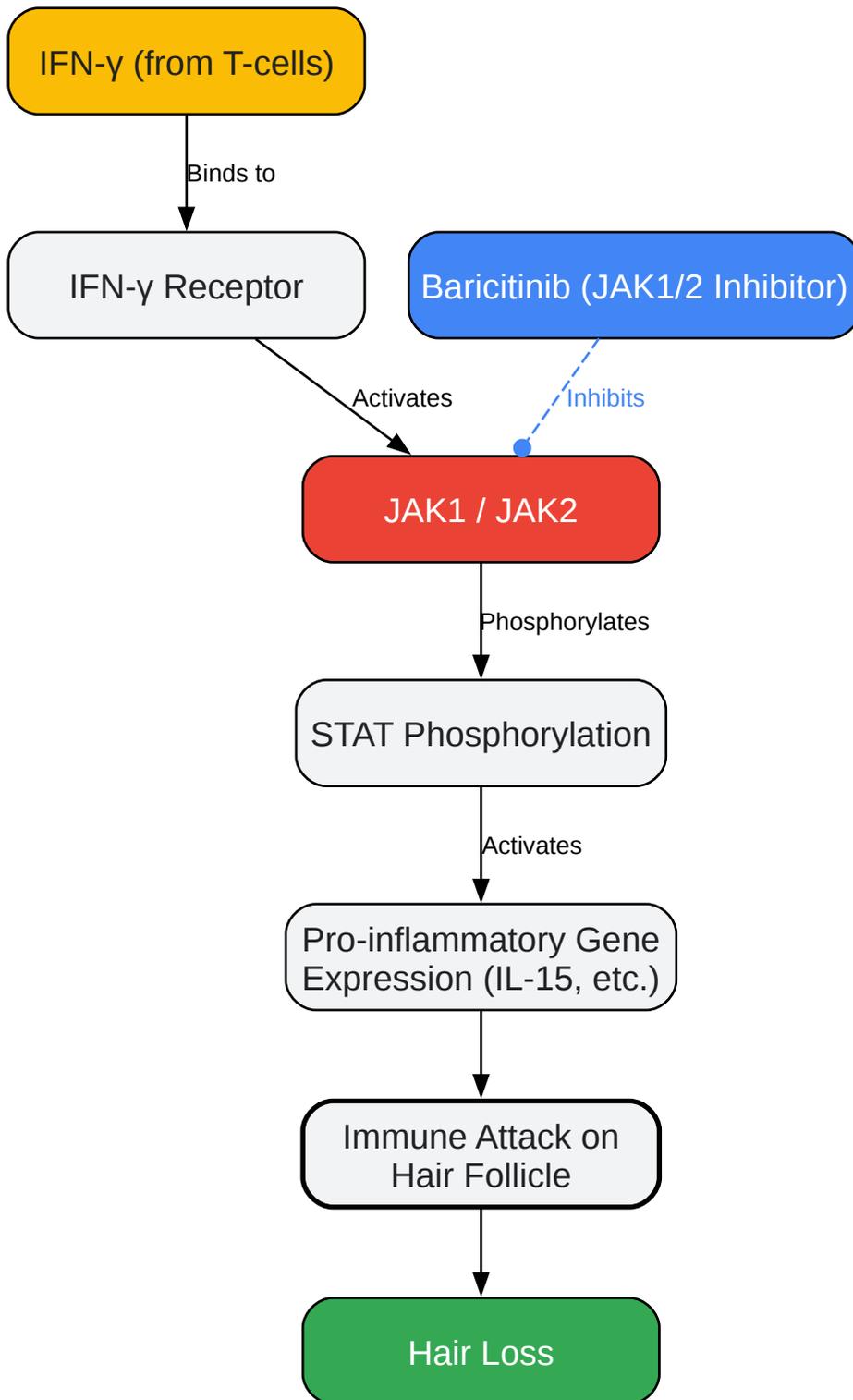
Detailed Experimental Protocols

The data presented above is derived from studies with rigorous methodologies.

- Controlled Clinical Trials (e.g., BRAVE-AA series):** These are **randomized, double-blind, placebo-controlled trials**—the gold standard for evaluating drug efficacy [2] [1]. Patients with severe AA (defined as SALT score ≥ 50) are randomized to receive **baricitinib** (2 mg, 4 mg) or a placebo. The primary efficacy endpoint is typically the proportion of patients achieving a SALT score ≤ 20 at week 36 or 52 [1].
- Real-World Evidence (RWE) Studies:** These are **retrospective or prospective observational studies** conducted in routine clinical practice [4] [6] [5]. They include patients who may have comorbidities or prior treatment histories excluded from strict clinical trials. Effectiveness is measured by the change in SALT scores from baseline over the treatment period. These studies provide insights into a drug's performance in a broader, more diverse patient population.

Mechanism of Action: JAK-STAT Pathway Inhibition

Baricitinib is an oral inhibitor of Janus kinase (JAK) 1 and 2. It works by targeting the immune-mediated inflammation that causes hair follicle damage in alopecia areata. The following diagram illustrates this mechanism.



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Comparative Analysis with Other JAK Inhibitors

While this guide focuses on **baricitinib**, other JAK inhibitors have also been approved for alopecia areata. The table below provides a high-level comparison of approved agents based on clinical trial data.

JAK Inhibitor	Primary JAK Targets	FDA Approval for AA	Key Trial Efficacy (SALT ≤ 20)
Baricitinib	JAK1, JAK2	Adults (2022)	~35-40% at 36 weeks [8]
Ritlecitinib	JAK3, TEC family	Adults & Adolescents (2023)	23% at 24 weeks [8]
Deuruxolitinib	JAK1, JAK2	Adults (2024)	31% at 24 weeks [8]
Tofacitinib	JAK1, JAK3	Off-label use	33.8% at 24 weeks (in one study) [1]

Predictive Factors for Treatment Response

Research has identified several factors that can influence the likelihood of a positive response to **baricitinib**:

- **Disease Duration:** Multiple real-world studies consistently show that a **shorter duration of the current AA episode** is a strong predictor of better response [6] [7]. Patients with a disease duration of ≤ 4 years showed significantly greater SALT score improvement [6].
- **Therapeutic Burden (TB):** A prospective study defined TB as the cumulative number of previous systemic treatments. It found that patients with **low TB (<3 prior treatments)** had a statistically significantly greater reduction in SALT scores during the first year of **baricitinib** treatment compared to those with high TB [9].
- **Baseline Severity:** Patients with **severe, but not total, hair loss (baseline SALT 50-94)** have a higher probability of achieving significant regrowth compared to those with very severe disease (SALT 95-100) [2] [3]. This underscores the value of earlier intervention.

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